molecular formula C18H21N7OS B12249468 9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B12249468
M. Wt: 383.5 g/mol
InChI Key: LSKQKHFAUFXZFL-UHFFFAOYSA-N
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Description

9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound that features a purine base linked to a thiazole ring and an octahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then coupled with the purine base. The octahydropyrrolo[3,4-c]pyrrole moiety is introduced in the final steps. Key reagents include ethyl iodide, 2-methyl-1,3-thiazole-4-carboxylic acid, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity. Techniques such as crystallization, chromatography, and distillation are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine base or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the purine base and thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base or thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or antimicrobial properties, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
  • **9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-adenine
  • **9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-guanine

Uniqueness

The uniqueness of 9-ethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine lies in its specific combination of functional groups and structural features The presence of the thiazole ring, purine base, and octahydropyrrolo[3,4-c]pyrrole moiety allows for a wide range of chemical reactions and biological interactions

Properties

Molecular Formula

C18H21N7OS

Molecular Weight

383.5 g/mol

IUPAC Name

[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C18H21N7OS/c1-3-23-10-21-15-16(23)19-9-20-17(15)24-4-12-6-25(7-13(12)5-24)18(26)14-8-27-11(2)22-14/h8-10,12-13H,3-7H2,1-2H3

InChI Key

LSKQKHFAUFXZFL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CSC(=N5)C

Origin of Product

United States

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